N-cyclopropyl-1,4-diazepane-1-carboxamide N-cyclopropyl-1,4-diazepane-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13391553
InChI: InChI=1S/C9H17N3O/c13-9(11-8-2-3-8)12-6-1-4-10-5-7-12/h8,10H,1-7H2,(H,11,13)
SMILES: C1CNCCN(C1)C(=O)NC2CC2
Molecular Formula: C9H17N3O
Molecular Weight: 183.25 g/mol

N-cyclopropyl-1,4-diazepane-1-carboxamide

CAS No.:

Cat. No.: VC13391553

Molecular Formula: C9H17N3O

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopropyl-1,4-diazepane-1-carboxamide -

Specification

Molecular Formula C9H17N3O
Molecular Weight 183.25 g/mol
IUPAC Name N-cyclopropyl-1,4-diazepane-1-carboxamide
Standard InChI InChI=1S/C9H17N3O/c13-9(11-8-2-3-8)12-6-1-4-10-5-7-12/h8,10H,1-7H2,(H,11,13)
Standard InChI Key XAGXMLNESGGLGA-UHFFFAOYSA-N
SMILES C1CNCCN(C1)C(=O)NC2CC2
Canonical SMILES C1CNCCN(C1)C(=O)NC2CC2

Introduction

Synthesis and Structural Characterization

Synthetic Routes

N-Cyclopropyl-1,4-diazepane-1-carboxamide is typically synthesized via reductive amination or amide coupling strategies. A notable method involves:

  • Reductive Amination: Reacting 1,4-diazepane with cyclopropylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) under inert conditions .

  • Carboxamide Formation: Coupling 1,4-diazepane with cyclopropylcarboxylic acid derivatives using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

A detailed protocol from recent SARS-CoV-2 research highlights its use as a scaffold for optimizing antiviral agents. For example, compound 119 (a derivative) was synthesized via sequential debenzylation, Boc protection, and amide coupling, achieving a yield of 98% .

Structural Analysis

  • NMR Spectroscopy: Key signals include δ 3.71–3.38 ppm (diazepane CH₂ groups) and δ 1.42–1.29 ppm (cyclopropyl CH₂) .

  • Mass Spectrometry: The molecular ion peak at m/z 183.25 [M+H]⁺ confirms the molecular formula .

  • X-ray Crystallography: Limited data exist, but analogous diazepane derivatives adopt a flattened boat conformation, with the cyclopropyl group in a quasi-axial position to minimize steric strain .

Physicochemical Properties

PropertyValueSource
Molecular Weight183.25 g/mol
XLogP30.6
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Topological Polar Surface Area35.6 Ų
SolubilityModerate in DMSO, low in water

The compound’s logP value (0.6) suggests balanced lipophilicity, suitable for blood-brain barrier penetration . Its polar surface area (35.6 Ų) aligns with guidelines for CNS drugs .

Comparative Analysis with Analogues

CompoundStructural VariationKey Differences
N-Cyclopentyl-1,4-diazepane-1-carboxamideCyclopentyl vs. cyclopropylHigher lipophilicity (XLogP3 = 1.2)
N-Benzyl-4-cyclopropyl-1,4-diazepane-1-carboxamideBenzyl substituentImproved receptor affinity but lower metabolic stability
1-(Cyclopropylmethyl)-1,4-diazepaneLack of carboxamideReduced protease inhibition

The cyclopropyl group in N-cyclopropyl-1,4-diazepane-1-carboxamide offers a optimal balance of steric bulk and metabolic resistance compared to larger alkyl groups.

Applications in Drug Discovery

SARS-CoV-2 Mpro Inhibitors

In a 2025 study, derivatives of this compound were optimized for binding kinetics using surface plasmon resonance (SPR). Compound 119 achieved a residence time of >120 minutes, correlating with prolonged antiviral efficacy .

CNS Therapeutics

Structural analogs are being explored for 5-HT₂A receptor modulation, with preliminary in vivo models showing reduced anxiety-like behavior in rodents .

Antimicrobial Agents

The diazepane scaffold’s flexibility allows for targeting bacterial efflux pumps, enhancing the potency of co-administered antibiotics.

Future Perspectives

  • Synthetic Optimization: Developing enantioselective routes to access stereoisomers with improved target selectivity .

  • Target Identification: Proteomics studies to map off-target interactions and assess safety profiles.

  • Formulation Strategies: Nanoparticle delivery systems to overcome solubility limitations.

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